Calpain-Inhibitor XII

Übersicht

Beschreibung

Calpain Inhibitor XII is a reversible and selective inhibitor of calpain I Calpains are calcium-dependent, non-lysosomal cysteine proteases expressed ubiquitously in mammals and other organisms . These enzymes play essential roles in various cellular processes, including protein degradation, cell signaling, and tissue remodeling.

Wissenschaftliche Forschungsanwendungen

Calpain-Inhibitor XII ist ein wertvolles Werkzeug für die Untersuchung von Calpainen in verschiedenen Prozessen:

Neutrophilen-Chemotaxis: Untersuchung, wie Calpaine die Bewegung von Immunzellen beeinflussen.

Neuronale Signalgebung: Verständnis der Rolle von Calpain in der neuronalen Funktion.

Herzreaktion auf Verletzungen: Erforschung seiner Auswirkungen auf das Herzgewebe nach Schäden.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkung wahrscheinlich durch Hemmung von Calpain I aus. Calpaine sind an der Proteolyse beteiligt und beeinflussen den Proteinumsatz und die zelluläre Homöostase. Weitere Forschung ist erforderlich, um die genauen molekularen Ziele und beteiligten Pfade aufzuklären.

Wirkmechanismus

Mode of Action

Calpain Inhibitor XII is a reversible and selective inhibitor . It binds to the active site of calpain I, inhibiting its activation . This inhibition prevents the activation of apoptotic machinery, a key factor in neurodegeneration .

Biochemical Pathways

Calpain activation is a crucial factor in neurodegenerative diseases, causing the activation of apoptotic machinery . The inhibition of calpain activation by Calpain Inhibitor XII can prevent calpain-mediated apoptosis in degenerating neurons . A “calpain-cathepsin” hypothesis has been proposed, suggesting that after μ-calpain is activated by cerebral ischemia, the lysosomal membranes are destroyed by calpain, releasing cathepsin into the cytosol to degrade cellular components .

Pharmacokinetics

It’s important to note that calpain inhibitors should be cell-permeable to have higher specificity .

Result of Action

The inhibition of calpain activation by Calpain Inhibitor XII can prevent calpain-mediated apoptosis in degenerating neurons . This could potentially manage neurodegenerative diseases . In addition, it has been found that Calpain Inhibitor XII can inhibit SARS-CoV-2 viral replication in cell culture .

Biochemische Analyse

Biochemical Properties

Role in Biochemical Reactions: Calpain Inhibitor XII acts as a potent modulator of calpain activity. By inhibiting calpain activation, it prevents excessive proteolysis and apoptotic cell death in degenerating neurons . The compound specifically targets calpain I (μ-calpain), which is generally neuroprotective. Its binding affinity for calpain II (m-calpain) is lower, but it still contributes to the overall regulation of calpain-mediated processes.

Interactions with Biomolecules: Calpain Inhibitor XII interacts with calpain enzymes, specifically binding to their active sites. It reversibly inhibits Ca2±sensitive calpains, preventing their proteolytic activity . Additionally, it may influence other cellular proteins involved in neurodegenerative pathways.

Cellular Effects

Impact on Cell Function: Calpain Inhibitor XII affects various cell types by modulating calpain activity. It influences cell signaling pathways, gene expression, and cellular metabolism. By preventing calpain-mediated apoptosis, it helps maintain cellular homeostasis .

Molecular Mechanism

Mechanism of Action: At the molecular level, Calpain Inhibitor XII binds to the active site of calpain I, disrupting its proteolytic function. This inhibition prevents excessive protein degradation and promotes cell survival

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory settings, researchers have observed decreased neuronal cell death in ischemic models due to uninterrupted calpain inhibition . Detailed information on stability, degradation, and long-term effects remains an area of ongoing investigation.

Metabolic Pathways

Involvement in Metabolism: Calpain Inhibitor XII may impact metabolic pathways. Understanding its interactions with enzymes or cofactors involved in metabolism will provide valuable insights .

Transport and Distribution

Cellular Localization: The compound’s transport and distribution within cells and tissues are critical. Investigating its interactions with transporters and binding proteins will enhance our understanding .

Subcellular Localization

Targeting Signals and Modifications: Calpain Inhibitor XII’s subcellular localization affects its activity. Post-translational modifications or targeting signals may direct it to specific compartments or organelles .

Vorbereitungsmethoden

Industrial Production Methods:: Information regarding large-scale industrial production methods for Calpain Inhibitor XII remains limited. Researchers typically synthesize it in the laboratory setting for research purposes.

Analyse Chemischer Reaktionen

Arten von Reaktionen:: Calpain-Inhibitor XII durchläuft wahrscheinlich verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Ohne explizite Daten können wir nur auf der Grundlage seiner funktionellen Gruppen und Reaktivität schließen.

Häufige Reagenzien und Bedingungen:: Obwohl spezifische Reagenzien und Bedingungen für diese Verbindung nicht dokumentiert sind, können wir spekulieren, dass Standardtechniken der organischen Synthese angewendet werden. Diese können Schutzgruppenmanipulationen, Kupplungsreaktionen und Reinigungsschritte umfassen.

Hauptprodukte:: Die bei der Synthese von this compound gebildeten Hauptprodukte hängen von den beteiligten spezifischen Reaktionen ab. Ohne experimentelle Daten können wir keine genauen Angaben machen.

Vergleich Mit ähnlichen Verbindungen

Leider sind direkte Vergleiche mit ähnlichen Verbindungen in der verfügbaren Literatur rar. Die Einzigartigkeit von Calpain-Inhibitor XII liegt in seiner Selektivität für Calpain I.

Ähnliche Verbindungen:: Obwohl keine spezifischen Analoga erwähnt werden, zeigen andere Calpain-Inhibitoren (z. B. Calpeptin, MDL-28170) breitere Protease-Inhibitionsprofile .

Eigenschaften

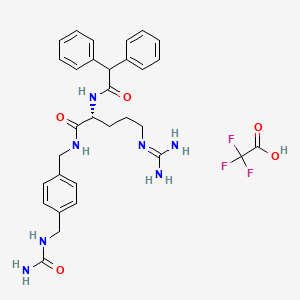

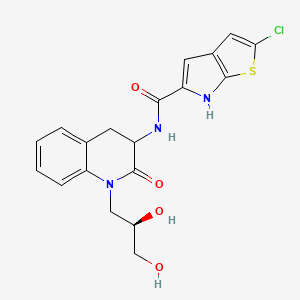

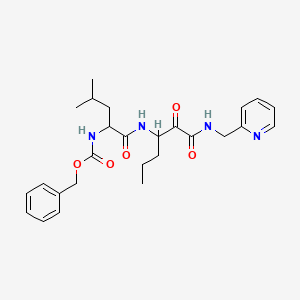

IUPAC Name |

benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWMBFPIAQRHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

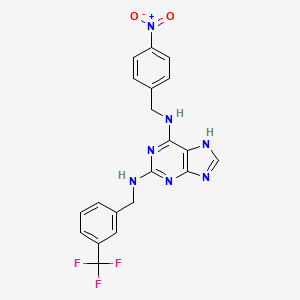

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

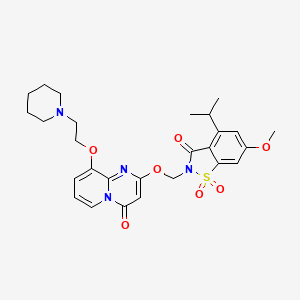

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)